
Sodiumisoquinoline-1-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodiumisoquinoline-1-sulfinate is a chemical compound that belongs to the class of sulfinates. Sulfinates are known for their versatile reactivity and are used as building blocks in the synthesis of various organosulfur compounds. This compound is particularly interesting due to its unique structure, which combines the isoquinoline ring with a sulfinate group, making it a valuable reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodiumisoquinoline-1-sulfinate typically involves the reaction of isoquinoline with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sulfinate group at the desired position on the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Sodiumisoquinoline-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: Under reducing conditions, the sulfinate group can be converted to thiols.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfinate group under mild conditions.
Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted isoquinoline derivatives.
科学研究应用
Sodiumisoquinoline-1-sulfinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Medicine: this compound derivatives have potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of sodiumisoquinoline-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfinate group can participate in various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants.
相似化合物的比较
Sodium benzenesulfinate: Similar in structure but with a benzene ring instead of an isoquinoline ring.
Sodium toluenesulfinate: Contains a toluene ring, offering different reactivity and applications.
Sodium methanesulfinate: A simpler structure with a methane group, used in different synthetic applications.
Uniqueness: Sodiumisoquinoline-1-sulfinate is unique due to the presence of the isoquinoline ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where the isoquinoline structure is beneficial.
属性
分子式 |
C9H6NNaO2S |
|---|---|
分子量 |
215.21 g/mol |
IUPAC 名称 |
sodium;isoquinoline-1-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Na/c11-13(12)9-8-4-2-1-3-7(8)5-6-10-9;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI 键 |
XSWYVYFLVNNKMT-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=CN=C2S(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


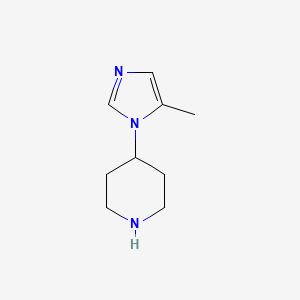
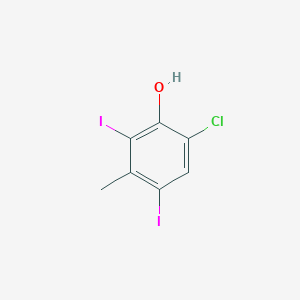
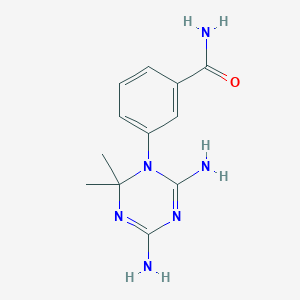

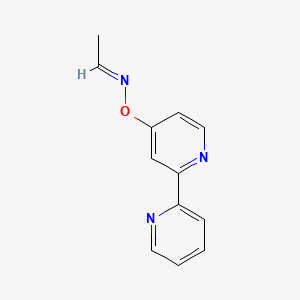
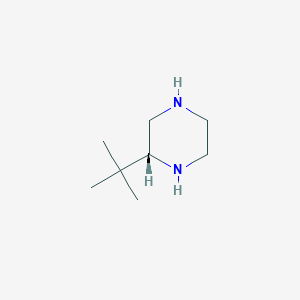
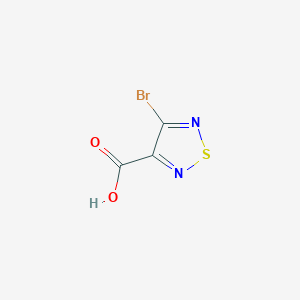


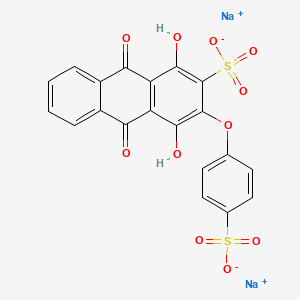
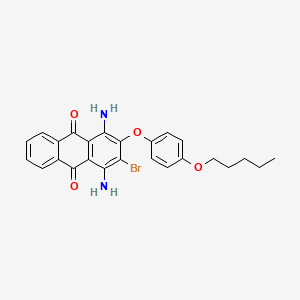
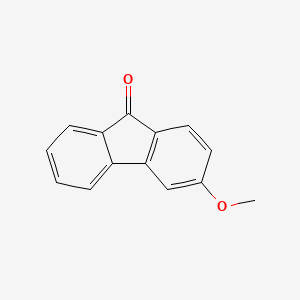
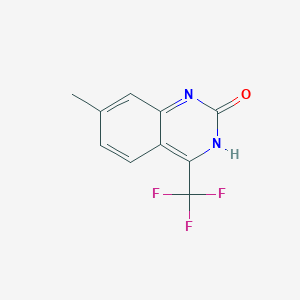
![3-Methylpyrazolo[1,5-a]pyridine](/img/structure/B13126613.png)
